2-Cyclohexen-1-OL

Asymmetric synthesis Chiral building blocks Enantioselective transformation

Essential allylic alcohol chiral building block for stereoselective synthesis of sesquiterpenes like (4S)-trans-β-elemenone. Offers mild dehydration to 1,3-cyclohexadiene via dienylic carbocation. Benchmark substrate for heterogeneous catalysis on O/Au(111) and AKR1C12 enzymology (Km 1080 μM, kcat 13 min⁻¹). Use of analogs like 3-cyclohexen-1-ol or cyclohexanol compromises stereochemical outcomes and reaction efficiency in critical transformations.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 822-67-3
Cat. No. B1581600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-OL
CAS822-67-3
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)O
InChIInChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2
InChIKeyPQANGXXSEABURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexen-1-ol (CAS 822-67-3): A Chiral Allylic Alcohol Building Block for Asymmetric Synthesis and Specialized Oxidation Chemistry


2-Cyclohexen-1-ol (CAS 822-67-3) is a six-membered cyclic allylic alcohol with the molecular formula C6H10O and a molecular weight of 98.14 g/mol [1]. It exists as a colorless to light yellow liquid at room temperature with a boiling point of 164-166 °C, density of 1 g/mL at 25 °C, and refractive index n20/D 1.487 [2]. The compound features a hydroxyl group adjacent to an endocyclic double bond, conferring both nucleophilic and electrophilic reactivity profiles. Commercially available in purities of 95% or higher, 2-cyclohexen-1-ol serves as a versatile chiral synthon in natural product synthesis and as a substrate in enzymatic and heterogeneous catalytic oxidations [3][4].

Why 2-Cyclohexen-1-ol Cannot Be Readily Substituted by 3-Cyclohexen-1-ol, Cyclohexanol, or 2-Cyclohexen-1-one in Critical Applications


Simple substitution of 2-cyclohexen-1-ol with its positional isomer (3-cyclohexen-1-ol), saturated analog (cyclohexanol), or oxidized counterpart (2-cyclohexen-1-one) leads to divergent reaction outcomes, stereochemical profiles, and product distributions [1]. The position of the double bond relative to the hydroxyl group dictates the stability of carbocation intermediates during dehydration, the selectivity of heterogeneous oxidations, and the efficiency of asymmetric transformations [2][3]. Even minor structural modifications—such as shifting the double bond from the 2- to the 3-position—alter isomerization behavior under chiral base conditions and affect physical properties like density and refractive index [4]. These functional divergences render in-class substitution scientifically unsound for applications requiring precise control over stereochemistry or oxidation state. The quantitative evidence below demonstrates exactly where 2-cyclohexen-1-ol's performance cannot be matched by its closest analogs.

Quantitative Evidence Guide: 2-Cyclohexen-1-ol Differentiation from Structural Analogs in Enantioselectivity, Carbocation Intermediacy, Heterogeneous Oxidation, and Isomerization Behavior


Enantioselective Synthesis: 92% ee Achieved via Chiral Lithium Amide Method Outperforms Racemic Mixtures

The chiral lithium amide-mediated transformation of cyclohexene oxide yields (S)-2-cyclohexen-1-ol with an enantiomeric excess (ee) of 92%, providing a substantially higher stereochemical purity than racemic 2-cyclohexen-1-ol (0% ee) or alternative asymmetric reduction methods [1]. This high ee enables downstream stereoselective total synthesis applications, such as the first total synthesis of (4S)-trans-β-elemenone [2].

Asymmetric synthesis Chiral building blocks Enantioselective transformation

Acid-Catalyzed Dehydration: Dienylic Carbocation Pathway at 380 nm Distinguishes 2-Cyclohexen-1-ol from Cyclohexanol's Allylic Carbocation at 300 nm

Under acid-catalyzed dehydration with 84.0% w/w sulfuric acid, 2-cyclohexen-1-ol rapidly forms a dienylic carbocation exhibiting a strong absorption band at 380 nm, whereas cyclohexanol under identical conditions yields an allylic carbocation with λmax at approximately 300 nm [1]. At low acidity, 2-cyclohexen-1-ol generates 1,3-cyclohexadiene (λmax 260 nm), a pathway not observed with cyclohexanol. This mechanistic divergence demonstrates that 2-cyclohexen-1-ol undergoes a concerted elimination to a more highly conjugated carbocation, altering both kinetics and product outcomes.

Carbocation chemistry Dehydration mechanism UV-Vis spectroscopy

Heterogeneous Oxidation on O/Au(111): 2-Cyclohexen-1-ol Undergoes Enhanced Ring C-H Activation Yielding Diketone and Phenol, Whereas Cyclohexanol Terminates at Ketone

On O/Au(111) surfaces, 2-cyclohexen-1-ol and cyclohexanol both undergo Brønsted acid-base activation to form their corresponding ketones (2-cyclohexen-1-one and cyclohexanone, respectively) [1]. However, the allylic alcohol exhibits a substantially greater degree of secondary ring C−H activation, leading to the formation of the diketone 2-cyclohexene-1,4-dione and phenol [1][2]. In contrast, cyclohexanol oxidation terminates primarily at cyclohexanone with no significant secondary C−H activation products observed. This difference correlates with the gas-phase acidity of the intermediate ketones and the presence of the C═C functionality.

Heterogeneous catalysis Oxidation Surface chemistry

Solvent-Induced Isomerization: 2-Cyclohexen-1-ol Converts to 3-Cyclohexen-1-ol in up to 74% Yield Under Chiral Lithium Amide Conditions

Treatment of cyclohexene oxide with lithium (S)-1-(2-pyrrolidinylmethyl)pyrrolidine in cis-2,5-dimethyltetrahydrofuran (cis-DMTHF) yields 2-cyclohexen-1-ol as the initial product, which subsequently isomerizes to the homoallylic alcohol 3-cyclohexen-1-ol [1]. Under optimized solvent conditions, 3-cyclohexen-1-ol is isolated in up to 74% yield as the isomerized product [1]. In mixed THF/cis-DMTHF solvent, 3-cyclohexen-1-ol is obtained in 51% yield (25% ee) alongside 2-cyclohexen-1-ol in 42% yield (66% ee). Racemic 2-cyclohexen-1-ol isomerizes to racemic 3-cyclohexen-1-ol in 74% yield when treated with excess chiral lithium amide in DMTHF [1].

Isomerization Chiral base catalysis Allylic alcohol rearrangement

Enzymatic Oxidation by AKR1C12: 2-Cyclohexen-1-ol Exhibits High Km (1080 μM) and Low Catalytic Efficiency Relative to Endogenous Hydroxysteroid Substrates

2-Cyclohexen-1-ol serves as an oxidation substrate for mouse aldo-keto reductase AKR1C12 with a Michaelis constant (Km) of 1080 μM and a turnover number (kcat) of 13 min⁻¹, indicating low catalytic efficiency . In contrast, endogenous substrates such as 3α-, 17β-, and 20α-hydroxysteroids and geranylgeraniol are described as 'good substrates' exhibiting low Km and high kcat/Km values under identical assay conditions (pH 7.4, NAD+ as coenzyme) [1]. The approximately 1000-fold higher Km of 2-cyclohexen-1-ol relative to typical hydroxysteroid substrates (Km typically in the low μM range) classifies it as a poor substrate for this enzyme.

Enzymology Aldo-keto reductase Substrate specificity

Optimal Application Scenarios for 2-Cyclohexen-1-ol in Stereoselective Synthesis, Carbocation-Mediated Rearrangements, Heterogeneous Catalysis Studies, and Biochemical Probing


Stereoselective Total Synthesis of Terpenoids and Natural Products

The availability of (S)-2-cyclohexen-1-ol in 92% ee [1] makes it a preferred chiral building block for the stereoselective total synthesis of sesquiterpenes such as (4S)-trans-β-elemenone [2]. Procurement of the enantiomerically enriched alcohol eliminates the need for racemic resolution steps, improving overall synthetic efficiency and atom economy in multi-step routes to complex terpenoid scaffolds.

Generation of 1,3-Cyclohexadiene via Acid-Catalyzed Dehydration

2-Cyclohexen-1-ol's unique dehydration pathway through a dienylic carbocation (λmax 380 nm) enables the direct production of 1,3-cyclohexadiene under acidic conditions [1]. This route provides a mild alternative to high-temperature gas-phase dehydration methods and can be integrated into the synthesis of cyclohexadiene-containing intermediates for materials science and pharmaceutical applications [2].

Model Substrate for Gold-Catalyzed Heterogeneous Oxidation Studies

The distinct secondary C-H activation behavior of 2-cyclohexen-1-ol on O/Au(111)—yielding 2-cyclohexene-1,4-dione and phenol—provides a benchmark for investigating the role of C═C functionalities in heterogeneous oxidative transformations [1]. Researchers studying gold-based oxidation catalysts can use this compound as a probe to differentiate surface-mediated pathways and to benchmark catalyst selectivity for allylic vs. saturated alcohol substrates.

Biochemical Probe for Aldo-Keto Reductase (AKR1C12) Activity

The well-defined kinetic parameters (Km = 1080 μM, kcat = 13 min⁻¹) establish 2-cyclohexen-1-ol as a characterized substrate for mouse AKR1C12 [1][2]. It can be employed as a negative control or low-efficiency substrate in comparative enzymology studies aimed at identifying high-affinity substrates or inhibitors of this enzyme family, which is implicated in steroid metabolism and xenobiotic detoxification [3].

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